![molecular formula C19H22N2O2 B248989 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B248989.png)
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide, also known as U50,488H, is a selective kappa-opioid receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide selectively activates the kappa-opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor leads to a decrease in neurotransmitter release, including dopamine, which is associated with reward and pleasure. This mechanism of action is thought to contribute to 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide's potential therapeutic effects in pain management and addiction treatment.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide has been shown to have analgesic effects in animal models and humans. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide has also been shown to have negative side effects, including dysphoria and sedation. These effects may limit its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide is a useful tool for studying the kappa-opioid receptor and its potential therapeutic applications. However, its complex synthesis method and potential negative side effects may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide. One potential direction is the development of more selective kappa-opioid receptor agonists with fewer negative side effects. Another direction is the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide's potential use in treating other psychiatric disorders, such as schizophrenia. Finally, further research is needed to fully understand the mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide and its potential therapeutic applications.
Synthesemethoden
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 3,4-dihydroisoquinoline with acrylonitrile, followed by reduction and acylation. The final product is then purified through column chromatography. The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects, making it a potential treatment for pain management. It has also been studied for its potential use in treating drug addiction, as kappa-opioid receptor agonists have been shown to reduce drug-seeking behavior in animal models. Additionally, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide has been studied for its potential use in treating depression and anxiety.
Eigenschaften
Produktname |
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide |
---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-4-7-17(13-18)20-19(22)10-12-21-11-9-15-5-2-3-6-16(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
HFZLHYUIMOEZFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.